molecular formula C22H19NO4 B4010824 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate

Cat. No. B4010824
M. Wt: 361.4 g/mol
InChI Key: GBXRFWWMGGQPEX-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that exhibit significant chemical and physical properties, making them of interest in the synthesis of new materials, pharmaceuticals, and chemical reactions. Research in this area focuses on developing novel synthesis methods, understanding molecular structures, and exploring the chemical and physical properties of these compounds.

Synthesis Analysis

Synthesis of related compounds often involves palladium-catalyzed oxidative aminocarbonylation reactions, as demonstrated in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives (Gabriele et al., 2006). These methods offer significant stereoselectivity and functional group tolerance, crucial for complex molecule synthesis.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, is essential for confirming the configuration of synthesized compounds. Studies have utilized these techniques to unequivocally establish the stereochemistry of complex molecules (Gabriele et al., 2006).

Chemical Reactions and Properties

Reactive intermediates play a significant role in the synthesis of complex structures, demonstrating the versatility of these molecules in forming diverse chemical structures. For example, the reaction of isocyanide and ylidene complexes of boron leads to a variety of structural motifs through novel reaction pathways (Tamm et al., 1996).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and phase behavior, are critical for understanding the application potential of these compounds. For instance, new liquid crystalline compounds have been synthesized to explore their mesomorphic behavior, indicating the importance of structural variation on physical properties (Bezborodov et al., 2003).

properties

IUPAC Name

[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-14-7-2-3-10-17(14)22(26)27-16-9-6-8-15(13-16)23-20(24)18-11-4-5-12-19(18)21(23)25/h2-10,13,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRFWWMGGQPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate
Reactant of Route 3
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate

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